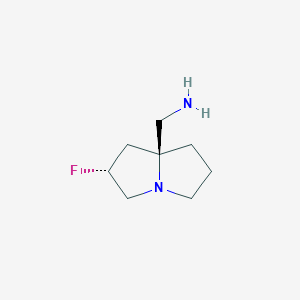
((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is a fluorinated heterocyclic compound It features a pyrrolizine core, which is a bicyclic structure consisting of a five-membered and a six-membered ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine typically involves several key steps:
Starting Material Preparation: The synthesis may begin with a pyrrolidine precursor, such as (S)-pyrrolidin-2-one, to introduce the nitrogen-containing ring structure necessary for pyrrolizine formation.
Ring Expansion and Stereochemical Control: Ring expansion can be performed to generate a seven-membered ring, possibly through a cycloaddition or ring-opening/ring-closing metathesis strategy.
Methanamine Group Introduction: The methanamine group can be introduced through approaches such as reductive amination of an aldehyde or ketone precursor.
Cyclization to Form Pyrrolizine Core: Cyclization to create the pyrrolizine ring system could be enabled by an intramolecular cyclization reaction, potentially facilitated by a suitable catalyst.
Protection and Deprotection Strategies: Protecting group strategies would be employed throughout to ensure the functional groups tolerate the conditions of the synthetic steps and are revealed in the correct sequence.
Purification and Stereochemical Analysis: The final steps would involve purification, typically through chromatographic methods, and a rigorous stereochemical analysis, such as NMR spectroscopy or chiral HPLC, to confirm the configuration of the product.
Industrial Production Methods
Industrial production methods for ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, use of continuous flow reactors, and implementation of automated processes would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanamine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-methanol)
- ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carbaldehyde)
- ((2R,7aS)-2-Fluorotetrahydro-1H-pyrrolizine-7a(5H)-carboxamide)
Uniqueness
((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methanamine group
Properties
Molecular Formula |
C8H15FN2 |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanamine |
InChI |
InChI=1S/C8H15FN2/c9-7-4-8(6-10)2-1-3-11(8)5-7/h7H,1-6,10H2/t7-,8+/m1/s1 |
InChI Key |
XSWRIJVLPYHRRZ-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)CN |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


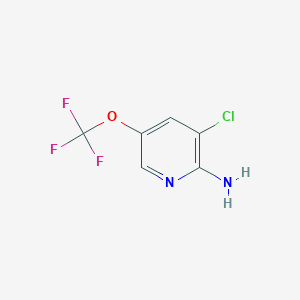
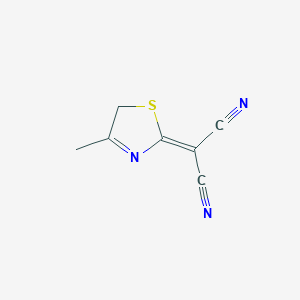
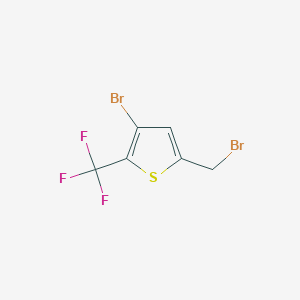

![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
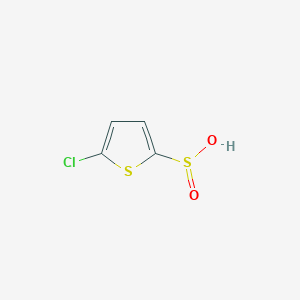
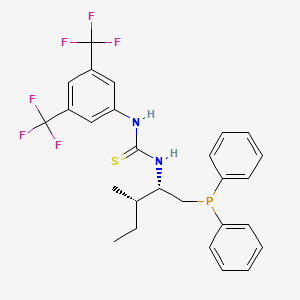
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
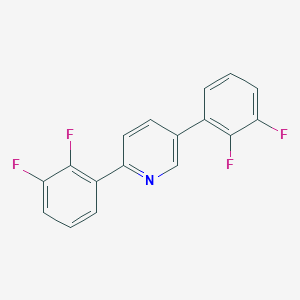

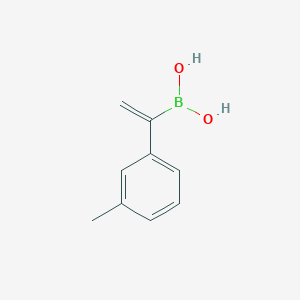
![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12957358.png)
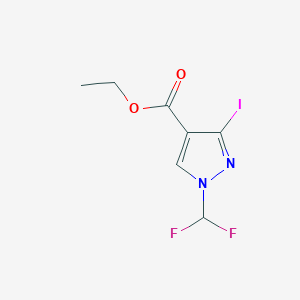
![12-iodo-10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B12957364.png)
